Staphylococcin C55 belongs to Class II bacteriocins – small, heat-stable, non-posttranslationally modified peptides – and specifically falls into subclass IIb (two-component lantibiotics) due to its requirement for two synergistic peptides (C55α and C55β) for full bactericidal activity [3] [5]. Unlike single-peptide bacteriocins, C55α and C55β individually exhibit minimal activity but together demonstrate potent synergy against susceptible Gram-positive bacteria [1] [8]. Molecular analyses confirm C55α has a mass of 3,339 Da and contains characteristic lanthionine rings, while C55β (2,993 Da) features dehydrated residues indicative of lantibiotic biosynthesis [1]. This places C55 within the same functional category as lacticin 3147, with which it shares significant structural homology [8].
Table 1: Classification of Staphylococcin C55 Within Major Bacteriocin Families
Classification Level | Category | Key Features | Representative Members |
---|---|---|---|
Class | I (Lantibiotics) | Post-translationally modified (lanthionine, dehydroamino acids) | Nisin, Epidermin |
Subclass | IIb (Two-component) | Requires two peptides for synergistic activity; plasmid-encoded | Lacticin 3147, Staphylococcin C55 |
Molecular Mass | C55α: 3,339 Da; C55β: 2,993 Da | Determined via mass spectrometry | - |
Activity Spectrum | Narrow | Primarily targets S. aureus and Micrococcus luteus; spares S. epidermidis | - |
C55 was first isolated in 1998 from S. aureus strain C55, a prototype of phage group II, type 71 known for prevalent bacteriocin production [1] [5]. Early studies noted that bacteriocin activity was especially common in this phage group, prompting purification efforts. Key milestones include:
Table 2: Key Steps in Staphylococcin C55 Purification and Characterization
Step | Method | Outcome | Yield/Enrichment |
---|---|---|---|
Culture Supernatant | Tryptic soy broth, 37°C, 18h | Crude bacteriocin activity | Baseline activity |
Ammonium Sulfate Precipitation | 60% saturation | Partial purification; removal of bulk proteins | ~40% recovery |
XAD-2 Chromatography | Methanol/HCl elution | Concentration of active fractions | >50-fold enrichment |
Reversed-Phase HPLC (C8/C18) | Acetonitrile/TFA gradients | Isolation of pure C55α, C55β, C55γ peptides | 86% recovery; >300-fold purity |
C55 production confers a critical advantage in nutrient-poor, polymicrobial environments like the human nasal cavity. Key ecological roles include:
Table 3: Ecological Interactions Mediated by Staphylococcin C55 in Nasal Microbiota
Ecological Factor | Impact of C55 | Evidence |
---|---|---|
Target Specificity | Kills susceptible S. aureus and M. luteus; spares S. epidermidis | [1] [6] |
Stress Response | Production enhanced under iron limitation and oxidative stress | [6] |
Genetic Mobility | Encoded on conjugative plasmids (32–38 kb); linked to etb (exfoliative toxin) | [2] [8] |
Competitive Exclusion | Reduces S. aureus colonization density in nasal niches | [4] [6] |
Concluding Remarks
Staphylococcin C55 exemplifies how targeted molecular weaponry shapes bacterial survival. Its two-component lantibiotic structure, plasmid-mediated genetic basis, and stress-responsive production optimize it for disrupting competitors in the nasal niche. Future research should explore its structural synergy with lacticin 3147 machinery [8] and ecological impact on S. aureus carrier states. C55’s narrow spectrum remains a limitation for therapeutic use but underscores its evolutionary role as a precision tool for bacterial competition.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1